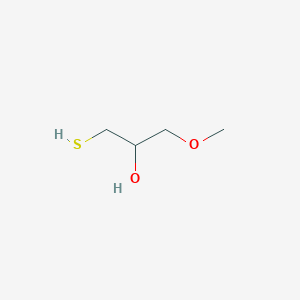
1-Methoxy-3-sulfanylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-sulfanylpropan-2-ol is an organic compound with the molecular formula C4H10O2S It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-sulfanylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of propylene oxide with methanol in the presence of a catalyst. This reaction typically requires a racemic catalyst with an asymmetric polydentate ligand complexed with a metal atom, such as cobalt . The reaction conditions include maintaining a controlled temperature and pressure to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves the addition of methanol to propylene oxide using sodium hydroxide as a catalyst. This method yields a mixture of this compound and other by-products, which are then separated through distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxy-3-sulfanylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-sulfanylpropan-2-ol involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
1-Methoxy-3-sulfanylpropan-2-ol can be compared with other similar compounds, such as:
1-Methoxy-2-propanol: This compound lacks the sulfanyl group, making it less reactive in certain chemical reactions.
3-Mercapto-1-propanol: This compound lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-3-sulfanylpropan-1-ol: This isomer has a different arrangement of functional groups, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C4H10O2S |
|---|---|
Molecular Weight |
122.19 g/mol |
IUPAC Name |
1-methoxy-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C4H10O2S/c1-6-2-4(5)3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
ORGQUCCTTDAMOK-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


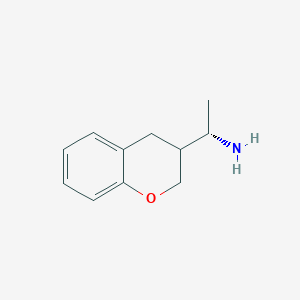
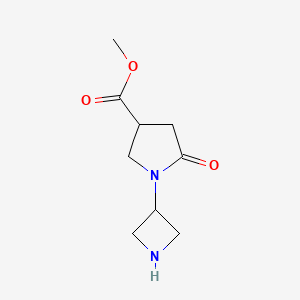
![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)
![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
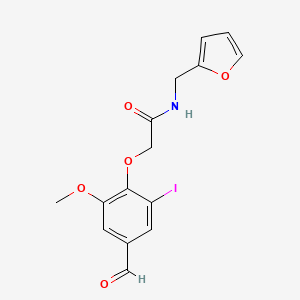
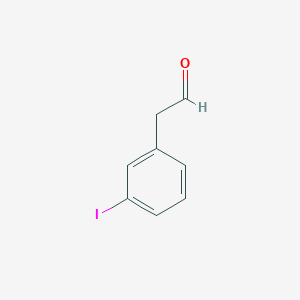

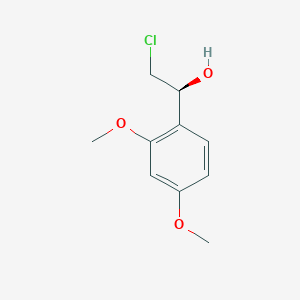
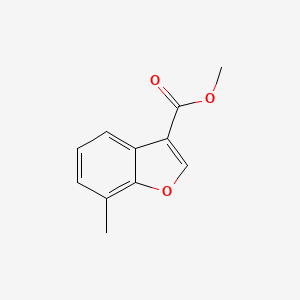
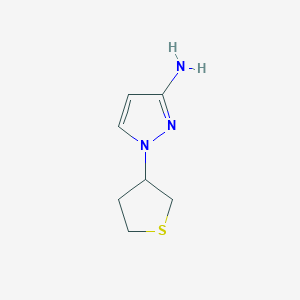
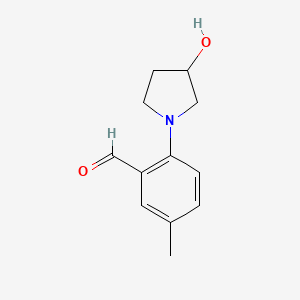
![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
